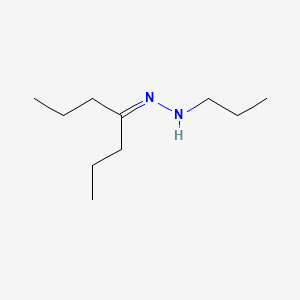
2(5H)Furanone, 3-cyclohexyl-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)Furanone, 3-cyclohexyl-4-hydroxy- is an organic compound belonging to the furanone family. Furanones are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. This compound, in particular, is characterized by a furanone ring substituted with a cyclohexyl group and a hydroxyl group, making it a unique and interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)Furanone, 3-cyclohexyl-4-hydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexanone with a suitable furanone precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and a sensitizer like methylene blue or Rose Bengal to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)Furanone, 3-cyclohexyl-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the furanone ring into more saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furanones, lactones, and other cyclic compounds. The specific products depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
2(5H)Furanone, 3-cyclohexyl-4-hydroxy- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2(5H)Furanone, 3-cyclohexyl-4-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furanone ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various chemical interactions, leading to its effects on biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2(5H)-furanone: Another furanone derivative with similar chemical properties.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and fragrance properties.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Used in the food industry for its aroma.
Uniqueness
2(5H)Furanone, 3-cyclohexyl-4-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the hydroxyl group makes it a versatile compound for various applications.
Propriétés
| 78128-81-1 | |
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4-cyclohexyl-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C10H14O3/c11-8-6-13-10(12)9(8)7-4-2-1-3-5-7/h7,11H,1-6H2 |
Clé InChI |
UOHNVACTBABRQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(COC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



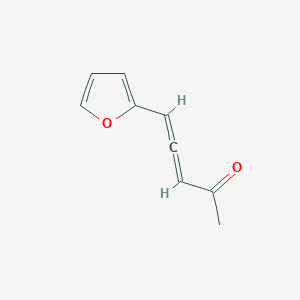

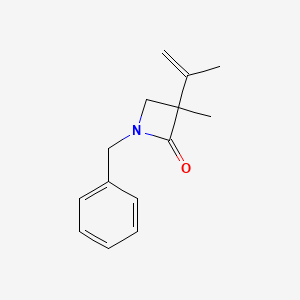
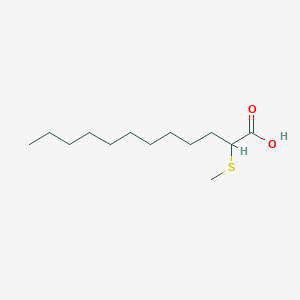
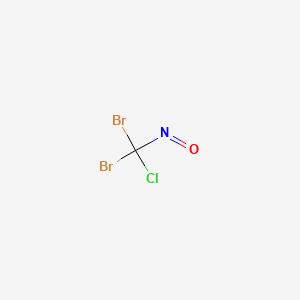
![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)
